molecular formula C7H4Cl2O5 B12845359 2,6-Dichloro-3,4,5-trihydroxybenzoic acid

2,6-Dichloro-3,4,5-trihydroxybenzoic acid

Cat. No.: B12845359
M. Wt: 239.01 g/mol
InChI Key: JLAFLQNKMRFQTF-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,4,5-trihydroxybenzoic acid is a chemical compound with the molecular formula C7H4Cl2O5. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and three hydroxyl groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,4,5-trihydroxybenzoic acid typically involves the chlorination of gallic acid (3,4,5-trihydroxybenzoic acid). The process includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3,4,5-trihydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Analytical Chemistry

Catalytic Spectrophotometric Determination of Vanadium

One of the notable applications of 2,6-Dichloro-3,4,5-trihydroxybenzoic acid is in the field of analytical chemistry. It has been utilized as a reagent in catalytic spectrophotometric methods for determining vanadium concentrations in natural and seawater samples. The method leverages the compound's ability to facilitate oxidative coupling reactions, enhancing the sensitivity and selectivity of vanadium detection.

Table 1: Summary of Analytical Applications

ApplicationMethodologyReference
Vanadium DetectionCatalytic spectrophotometry using oxidative coupling reactions
Environmental MonitoringAnalysis of water samples for heavy metal contamination

Pharmacological Applications

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, particularly hepatocellular carcinoma cells. The mechanism involves the activation of caspases and modulation of mitochondrial pathways.

Case Study: Apoptosis Induction in Cancer Cells

In vitro studies demonstrated that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability in hepatocellular carcinoma cells. The compound's selective toxicity towards cancer cells compared to normal cells highlights its potential as a therapeutic agent.

Table 2: Pharmacological Effects

EffectCell LineIC50 (µg/ml)Mechanism of ActionReference
Induction of ApoptosisHepG2 (HCC)80.9 ± 4.6Caspase activation
Selective CytotoxicitySMMC-7721VariesMitochondrial pathway modulation

Environmental Science

Water Quality Assessment

The compound is also relevant in environmental science for assessing water quality. Its use in detecting contaminants such as heavy metals supports efforts to monitor and improve water safety standards.

Table 3: Environmental Applications

ApplicationFocus AreaMethodologyReference
Water Quality MonitoringHeavy Metal DetectionSpectrophotometric analysis
Ecotoxicological StudiesImpact on aquatic lifeToxicity assessment using bioassays

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,4,5-trihydroxybenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2,6-Dichloro-3,4,5-trihydroxybenzoic acid is unique due to the combination of chlorine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H4Cl2O5

Molecular Weight

239.01 g/mol

IUPAC Name

2,6-dichloro-3,4,5-trihydroxybenzoic acid

InChI

InChI=1S/C7H4Cl2O5/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h10-12H,(H,13,14)

InChI Key

JLAFLQNKMRFQTF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)O)O)O)Cl)C(=O)O

Origin of Product

United States

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